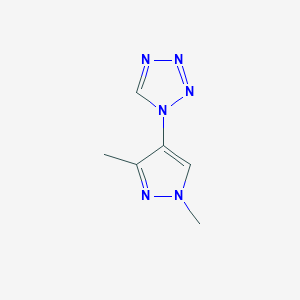
1-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features both pyrazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 1,3-dimethyl-1H-pyrazole with azide compounds under specific conditions. One common method includes the cycloaddition reaction between 1,3-dimethyl-1H-pyrazole and sodium azide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE: This compound shares the pyrazole ring but lacks the tetrazole moiety, resulting in different chemical properties and applications.
5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)(2-FLUOROPHENYL)METHANONE: Another similar compound used in the synthesis of zolazepam, a tranquilizer.
Uniqueness
1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,2,3,4-TETRAAZOLE is unique due to the presence of both pyrazole and tetrazole rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.17 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)tetrazole |
InChI |
InChI=1S/C6H8N6/c1-5-6(3-11(2)8-5)12-4-7-9-10-12/h3-4H,1-2H3 |
InChI Key |
LVQGHYWGCNOXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N2C=NN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















